2-Amino-4-ethyl-1,3-thiazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-ethyl-1,3-thiazole-5-carbaldehyde is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the amino group and the aldehyde functionality makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-ethyl-1,3-thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with α-haloketones in the presence of sulfur to form the thiazole ring . The reaction conditions often require moderate temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-ethyl-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid.
Reduction: 2-Amino-4-ethyl-1,3-thiazole-5-methanol.
Substitution: Various N-substituted thiazole derivatives.
Scientific Research Applications
2-Amino-4-ethyl-1,3-thiazole-5-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The biological activity of 2-Amino-4-ethyl-1,3-thiazole-5-carbaldehyde is attributed to its ability to interact with various molecular targets. The amino and aldehyde groups can form hydrogen bonds with biological macromolecules, influencing their function . The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
2-Aminothiazole: Lacks the ethyl and aldehyde groups, but shares the thiazole core.
4-Ethyl-1,3-thiazole-5-carbaldehyde: Similar structure but lacks the amino group.
2-Amino-1,3-thiazole-5-carbaldehyde: Similar structure but lacks the ethyl group.
Uniqueness: 2-Amino-4-ethyl-1,3-thiazole-5-carbaldehyde is unique due to the presence of both the amino and aldehyde groups along with the ethyl substituent. This combination of functional groups enhances its reactivity and potential for diverse chemical transformations .
Properties
CAS No. |
89021-11-4 |
---|---|
Molecular Formula |
C6H8N2OS |
Molecular Weight |
156.21 g/mol |
IUPAC Name |
2-amino-4-ethyl-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C6H8N2OS/c1-2-4-5(3-9)10-6(7)8-4/h3H,2H2,1H3,(H2,7,8) |
InChI Key |
UMQFLPRWFWKLPT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=N1)N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.